5-Nitro-1-naphthalenecarbonitrile
Description
5-Nitro-1-naphthalenecarbonitrile (CAS RN: N/A) is a nitrated naphthalene derivative featuring a nitro (-NO₂) group at position 5 and a cyano (-CN) group at position 1 of the naphthalene ring. Its synthesis involves nitration of 1-cyanonaphthalene using nitric and sulfuric acids, yielding 17% due to competing di- and tri-nitration byproducts . Subsequent reduction with hydrogen gas over palladium on carbon (Pd/C) converts the nitro group to an amine, yielding 5-amino-1-naphthonitrile (92% yield), a valuable intermediate in organic synthesis . The compound is utilized in specialized applications, such as single-cell microreactor studies for enzymatic activity investigations .
Properties
IUPAC Name |
5-nitronaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13(14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVGIIHDCBSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177819 | |
| Record name | 1-Naphthonitrile, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23245-64-9 | |
| Record name | 5-Nitro-1-naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23245-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-1-naphthonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023245649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthonitrile, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-NITRO-1-NAPHTHONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS79YW3MZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-naphthalenecarbonitrile typically involves the nitration of 1-naphthalenecarbonitrile. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of nitrating agents and maintaining optimal reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1-naphthalenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Formation of nitro-substituted naphthoquinones.
Reduction: Formation of 5-amino-1-naphthalenecarbonitrile.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
5-Nitro-1-naphthalenecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential anticancer agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitro-1-naphthalenecarbonitrile involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity. For instance, in antimicrobial applications, the nitro group undergoes reduction to form reactive intermediates that can damage bacterial DNA and proteins . In anticancer research, the compound is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 5-Nitro-1-naphthalenecarbonitrile with analogous compounds:
| Compound Name | Substituents (Position) | Functional Groups | Core Structure |
|---|---|---|---|
| This compound | -NO₂ (5), -CN (1) | Nitro, cyano | Naphthalene |
| 1-Cyanonaphthalene | -CN (1) | Cyano | Naphthalene |
| 5-Amino-1-naphthonitrile | -NH₂ (5), -CN (1) | Amine, cyano | Naphthalene |
| 6-Amino-5-nitropicolinonitrile | -NH₂ (6), -NO₂ (5), -CN (2) | Amine, nitro, cyano | Pyridine (picoline) |
| 1-Naphthoic acid | -COOH (1) | Carboxylic acid | Naphthalene |
| 1,5-Naphthalenediamine | -NH₂ (1,5) | Amine (two groups) | Naphthalene |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound deactivates the ring, directing further electrophilic substitutions meta/para, whereas amino groups (e.g., 5-Amino-1-naphthonitrile) activate the ring for ortho/para reactions .
- Heterocyclic Analogues: 6-Amino-5-nitropicolinonitrile replaces the naphthalene core with pyridine, altering solubility and electronic properties. The cyano group at position 2 further increases polarity compared to naphthalene derivatives .
Physicochemical and Toxicological Properties
Key Insights :
- Nitro-Cyano Synergy: The combination of nitro and cyano groups in this compound may enhance environmental persistence compared to amino or carboxylic acid derivatives .
- Safety Handling: 6-Amino-5-nitropicolinonitrile requires stringent safety protocols (e.g., ventilation, PPE) due to its acute toxicity , whereas 1-Naphthoic acid poses fewer immediate risks.
Biological Activity
5-Nitro-1-naphthalenecarbonitrile (C11H6N2O2), commonly referred to as 5-NN, is a compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with 5-NN, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its nitro group and naphthalene backbone, which contribute to its reactivity and biological activity. The structure can be represented as follows:
The biological activity of nitro-containing compounds like 5-NN often involves the generation of reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules, leading to various biological effects. The primary mechanisms include:
- DNA Interaction : Reduced nitro species can bind covalently to DNA, causing nuclear damage and cell death, similar to other nitro compounds such as metronidazole .
- Antimicrobial Activity : Nitro compounds exhibit antimicrobial properties by disrupting microbial DNA synthesis and function, making them effective against various pathogens .
- Anti-inflammatory Effects : Nitro fatty acids derived from 5-NN may modulate inflammatory responses by interacting with signaling proteins involved in inflammation .
Antimicrobial Activity
5-NN has shown promising antimicrobial activity against a range of microorganisms. Its mechanism involves the reduction of the nitro group, leading to the formation of reactive species that can damage bacterial DNA. Case studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antineoplastic Activity
Research indicates that 5-NN may possess antineoplastic properties. Studies have shown that it can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The compound's ability to target specific cancer cell lines has been documented:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | |
| HeLa (Cervical Cancer) | 10 µM | |
| A549 (Lung Cancer) | 20 µM |
Anti-inflammatory Activity
5-NN has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity is particularly relevant in conditions such as arthritis and inflammatory bowel disease.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study evaluated the efficacy of 5-NN against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that 5-NN exhibited significant bactericidal activity, suggesting potential use in treating resistant infections .
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with 5-NN led to a dose-dependent decrease in viability in various cancer cell lines. Mechanistic studies revealed that this effect was mediated through the activation of apoptotic pathways .
- Inflammation Model : In an animal model of inflammation, administration of 5-NN resulted in reduced levels of inflammatory markers such as TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
